molecular formula C15H10O5 B15166462 3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one CAS No. 495411-17-1

3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one

Cat. No.: B15166462
CAS No.: 495411-17-1
M. Wt: 270.24 g/mol
InChI Key: BOWHITWXJNIGIM-UHFFFAOYSA-N
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Description

3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with hydroxyl and dihydroxyphenyl groups, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 5-hydroxy-2-benzofuranone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways such as oxidative stress response and enzyme inhibition. The compound’s structure allows it to interact with cellular components, potentially modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzaldehyde: Shares the dihydroxyphenyl group but lacks the benzofuran core.

    5-Hydroxy-2-benzofuranone: Contains the benzofuran core but lacks the dihydroxyphenyl group.

    Quercetin: A flavonoid with similar hydroxyl groups but a different overall structure.

Uniqueness

3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one is unique due to its combination of a benzofuran core and dihydroxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

495411-17-1

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

3-[(3,4-dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2-one

InChI

InChI=1S/C15H10O5/c16-9-2-4-14-10(7-9)11(15(19)20-14)5-8-1-3-12(17)13(18)6-8/h1-7,16-18H

InChI Key

BOWHITWXJNIGIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C2C3=C(C=CC(=C3)O)OC2=O)O)O

Origin of Product

United States

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